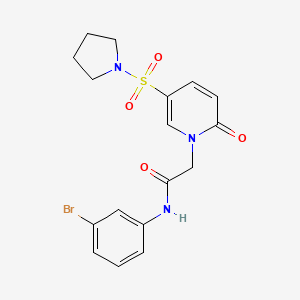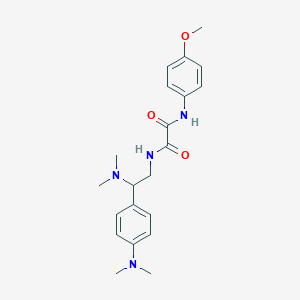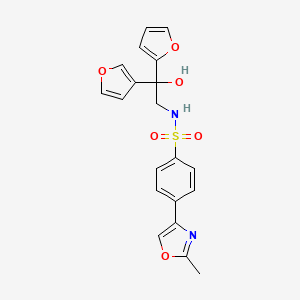![molecular formula C25H30ClN3O5S B2924316 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1330287-88-1](/img/structure/B2924316.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H30ClN3O5S and its molecular weight is 520.04. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
A study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which includes compounds related to the queried chemical structure. These compounds have shown potential as anti-inflammatory and analgesic agents, suggesting significant pharmacological properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Research on the synthesis of new 1,2,4-triazole derivatives, including structures related to the queried compound, has demonstrated antimicrobial activities. These compounds have shown effectiveness against various microorganisms, indicating their potential in addressing bacterial infections (Bektaş et al., 2007).
Anti-Anoxic Activity
A study on the synthesis of various 2-aminothiazoles and 2-thiazolecarboxamides, closely related to the queried chemical, demonstrated anti-anoxic activity in mice. This suggests the compound's potential use in protecting brain cells against oxygen deprivation (Ohkubo et al., 1995).
Imaging Agent in Parkinson's Disease
A related compound, HG-10-102-01, was synthesized as a potential PET imaging agent for studying LRRK2 enzyme activity in Parkinson's disease. This indicates the compound's utility in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Synthesis of Novel Carboxamides
Studies involving the synthesis of novel carboxamides and sulfonamides, including structures akin to the queried chemical, have been conducted. These compounds could have implications in various chemical and pharmaceutical applications (Ignatovich et al., 2019).
Antidepressant Potential
Research on the design, synthesis, and pharmacological evaluation of novel 5-HT3 receptor antagonists, which are structurally similar to the queried compound, demonstrated potential antidepressant effects. This suggests the compound's relevance in mental health research (Mahesh et al., 2011).
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S.ClH/c1-17-8-9-20(30-2)22-23(17)34-25(26-22)28(11-5-10-27-12-14-31-15-13-27)24(29)21-16-32-18-6-3-4-7-19(18)33-21;/h3-4,6-9,21H,5,10-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOYIJZORRUJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2924234.png)




![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2924245.png)

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)